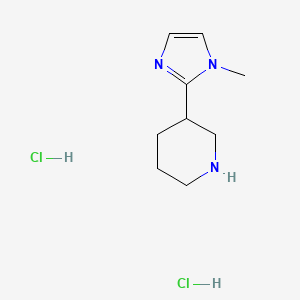
4-(2,3-Difluorobenzyl)-phenylamine
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves several steps. For instance, a large-scale synthesis of meso-2,3-difluoro-1,4-butanediol involves 5 steps from (Z)-but-2-enediol . Reactions at the benzylic position are also important for synthesis problems .Molecular Structure Analysis
The molecular structure of related compounds like 2,3-Difluorobenzyl bromide has been analyzed . The vibronically cooled electronic emission spectra of the 2,3-difluorobenzyl radical was observed in a corona excited supersonic expansion (CESE) apparatus .Chemical Reactions Analysis
The chemical reactions of related compounds have been studied. For example, the vibronically cooled electronic emission spectra of the 2,3-difluorobenzyl radical was observed in a corona excited supersonic expansion (CESE) apparatus .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been documented. For example, 2,4-Difluorobenzyl Bromide has a molecular weight of 207.02, is a liquid at 20 degrees Celsius, and should be stored under inert gas .Scientific Research Applications
1. Crystal Structure Analysis
4-(2,3-Difluorobenzyl)-phenylamine analogues have been synthesized and characterized, with a focus on their crystal structures. This is important for understanding their interaction with physiological receptors, which is crucial in medicinal chemistry applications (Wanat et al., 2020).
2. Photochemical Behavior
The photochemical behavior of 4-(2,3-Difluorobenzyl)-phenylamine derivatives has been studied, revealing insights into their planar ground-state geometry and charge-transfer character. This research is significant for applications in photochemistry and materials science (Yang et al., 2002).
3. Corrosion Inhibition
Compounds similar to 4-(2,3-Difluorobenzyl)-phenylamine have been evaluated for their effectiveness in inhibiting corrosion of mild steel. This has wide applications in industries like steel pickling, descaling, and oil well acidization (Singh & Quraishi, 2016).
4. Polymer Chemistry
The impact of difluorobenzyl derivatives on the mechanical and dielectric relaxation of polymers has been examined. These studies are essential for developing new materials with specific mechanical and electrical properties (Diaz-calleja et al., 2000).
5. Twisted Intramolecular Charge Transfer
Research on derivatives of 4-(2,3-Difluorobenzyl)-phenylamine has contributed to the understanding of twisted intramolecular charge transfer (TICT) in certain compounds, which is relevant for the development of optoelectronic materials (Yang et al., 2004).
6. Atropisomeric Properties
Studies have revealed the atropisomeric properties of certain 4-(2,3-Difluorobenzyl)-phenylamine analogues, which is significant in drug discovery and stereochemistry (Tucci et al., 2005).
7. Synthetic Applications
The synthesis and characterization of polyimides from diamine monomers related to 4-(2,3-Difluorobenzyl)-phenylamine have been explored. This research contributes to the field of polymer science and material engineering (Choi et al., 2010).
8. Bioactive Compound Generation
Research has been conducted on the nonenzymatic conversion of phenylamine analogues to generate new bioactive compounds. This is significant for pharmaceutical research and drug development (Xiao et al., 2021).
9. Luminescence Properties
The luminescence properties of composite nanofibers containing benzoic acid rare earth complexes have been studied, highlighting the potential applications of these materials in luminescent devices (Zhao et al., 2015).
10. Organic Light Emitting Devices (OLEDs)
Studies on phenylamine phenanthroimidazole-based compounds related to 4-(2,3-Difluorobenzyl)-phenylamine have been conducted for their use in OLEDs. This research is vital for the development of efficient and high-performance OLEDs (Jayabharathi et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4-[(2,3-difluorophenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N/c14-12-3-1-2-10(13(12)15)8-9-4-6-11(16)7-5-9/h1-7H,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDCWNATPZSDGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Difluorobenzyl)-phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(Pyrrolidin-1-ylcarbonyl)butyl]amine hydrochloride](/img/structure/B1407336.png)
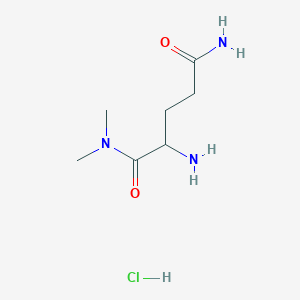
![[1-(Tetrahydrofuran-2-ylmethyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1407338.png)
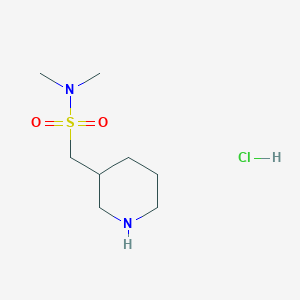
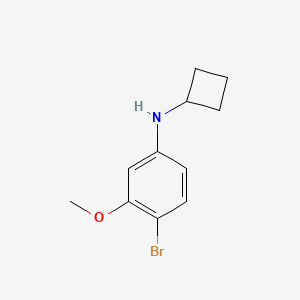
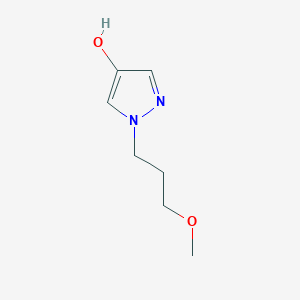

![1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1407344.png)
![[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1407345.png)


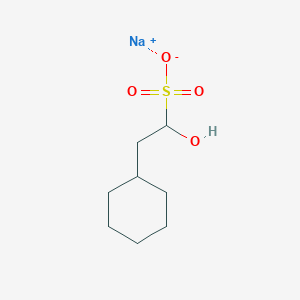
![[4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B1407350.png)
